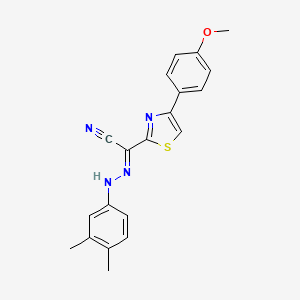

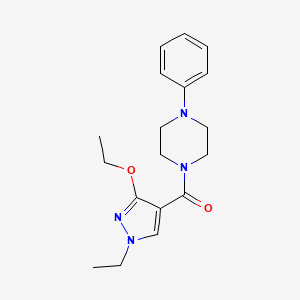

![molecular formula C8H12O4S B2665578 2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2580238-00-0](/img/structure/B2665578.png)

2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid” is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.24. This compound is part of the bicyclo[1.1.1]pentane (BCP) family, which has gained significant attention in medicinal chemistry due to its role as bio-isosteres . BCP has been successfully used as a para-disubstituted benzene replacement, making it a highly valuable pharmacophore .

Synthesis Analysis

The synthesis of BCP compounds, including “this compound”, involves a single-step transition-metal-free multi-component approach . Radicals derived from commonly available carboxylic acids and organo-halides perform additions onto [1.1.1]propellane to afford BCP radicals, which then engage in polarity-matched borylation . This method allows for the preparation of a wide array of alkyl-, aryl-, and alkenyl-functionalized BCP boronates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core with a methylsulfonyl group and an acetic acid group attached . The bicyclo[1.1.1]pentane core is a strained bicyclic substructure, which is increasingly relevant in medicinal chemistry discovery research .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar BCP compounds typically involve the formation of BCP radicals through the addition of radicals derived from carboxylic acids and organo-halides onto [1.1.1]propellane . These BCP radicals can then engage in polarity-matched borylation . Various photoredox transformations forging C–C and C–N bonds have also been demonstrated .Aplicaciones Científicas De Investigación

Radical-Mediated Sulfonyl Modifications

Researchers have developed efficient preparation methods for sulfonyl alkynyl/allyl/cyano-substituted bicyclo[1.1.1]pentane (BCP) derivatives through novel radical-mediated difunctionalization of propellane. These processes feature broad functional group tolerance, high product diversity, and excellent atom economy, highlighting their potential in medicinal chemistry as bioisosteres for aryl, internal alkynes, and tert-butyl groups (Wu et al., 2021).

Hydrosulfonylation of Cyclopropylidenepropenones

The tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates and acetic acid leads to the production of β- or γ-addition products with good to excellent yields. This method provides a new synthetic route with high selectivity, showcasing the versatility of sulfonate incorporation in organic synthesis (Miao et al., 2016).

Catalysis with Sulfonic Acid Functionalized Salts

Ionic liquid-based catalytic systems, such as 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3, have been shown to efficiently catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes. This process utilizes atmospheric air as a green oxidant, demonstrating the potential for environmentally friendly synthesis of benzimidazole derivatives (Khazaei et al., 2011).

Synthesis of Aroma Precursors

The synthesis of low molecular weight sulfonic acids, potential precursors to important wine aroma thiols, demonstrates the application of sulfonic acid derivatives in flavor and fragrance chemistry. This research offers insights into the generation of key aroma compounds from sulfonic acid precursors (Duhamel et al., 2015).

Selenoether and Thioether Functionalized BCPs

An efficient method for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane has been reported. This synthesis method is noteworthy for its good yields, mild conditions, and relevance to medicinal chemistry applications (Wu et al., 2020).

Direcciones Futuras

The future directions in the research and application of “2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid” and similar BCP compounds lie in their potential use as bioisosteres in medicinal chemistry . The use of BCP as a para-disubstituted benzene replacement can help improve the physicochemical properties of drug candidates, potentially leading to the development of more effective and safer drugs .

Propiedades

IUPAC Name |

2-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4S/c1-13(11,12)8-3-7(4-8,5-8)2-6(9)10/h2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFICOHTYTJWOIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C12CC(C1)(C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

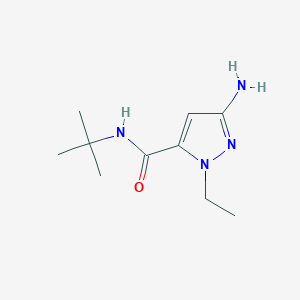

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)

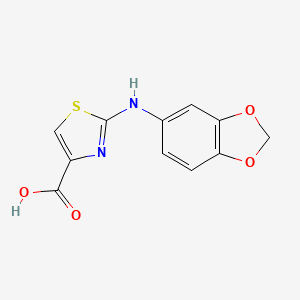

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2665501.png)

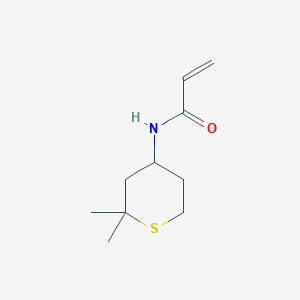

![1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2665504.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2665505.png)

![2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2665506.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)

![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)

![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)

![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)